5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride
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Overview
Description
5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine core, followed by the introduction of bromine, chlorine, and fluorine substituents. Common reagents used in these reactions include halogenating agents, such as N-bromosuccinimide (NBS) for bromination, and chlorinating agents like thionyl chloride for chlorination. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-8-fluoroquinoline
- 5-chloro-8-bromo-1-(2-fluorophenyl)-3H-2-benzazepine
- 5-bromo-8-chloro-1-(2-methylphenyl)-3H-2-benzazepine
Uniqueness
5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride is unique due to the specific arrangement of halogen atoms and the presence of the fluorophenyl group
Properties
CAS No. |
81078-35-5 |
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Molecular Formula |
C16H11BrCl2FN |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
5-bromo-8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C16H10BrClFN.ClH/c17-14-7-8-20-16(12-3-1-2-4-15(12)19)13-9-10(18)5-6-11(13)14;/h1-7,9H,8H2;1H |
InChI Key |
MQGUXIOVLZIITK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)Br.Cl |
Origin of Product |
United States |
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